N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This structure features a unique combination of heterocycles, which often translates into interesting biological activity and chemical behavior. Its applications range from medicinal chemistry to material science, with ongoing research continually uncovering new potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide typically involves a multi-step reaction process. Here’s an outline of a potential synthetic route:
Formation of Pyrazolopyrimidine Core
Step 1: : Synthesis begins with the condensation of a substituted hydrazine and a beta-ketoester to form a pyrazole ring.
Step 2: : The pyrazole intermediate then reacts with a chloroformamidinium salt to form the pyrazolopyrimidine core.
Substitution Reaction
Step 3: : The pyrazolopyrimidine undergoes nucleophilic substitution with propylamine to introduce the propylamino group at the 4-position.
Thioether Formation
Step 4: : A thioether is formed by treating the 6-position with methylthiol, facilitated by an appropriate base and solvent system.
Alkylation
Step 5: : The 2-(thiophen-2-yl)ethyl amine group is introduced via an alkylation reaction, using conditions like heating in a polar aprotic solvent.
Amidation
Step 6: : Finally, the compound undergoes amidation to attach the 2-(thiophen-2-yl)acetamide moiety, concluding the synthesis.
Industrial Production Methods
Industrial production of this compound would leverage high-yield synthesis methods, optimized reaction conditions, and efficient purification techniques. Processes might employ continuous flow chemistry to enhance throughput and consistency, along with state-of-the-art catalysis to ensure environmental and economic viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Given the presence of sulfur and nitrogen atoms, the compound can undergo oxidation to form sulfoxides or sulfones, often using reagents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions could target the pyrazolopyrimidine core or the thiophene ring, potentially using agents like lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the amino and thioether functionalities.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl chlorides under conditions like reflux in an appropriate solvent.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Hydrogenated pyrazolopyrimidines.
Substitution Products: : Variously substituted pyrazolopyrimidines and derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide serves as a building block for synthesizing more complex molecules, especially in drug discovery and material science.
Biology
Biologically, this compound is investigated for its potential inhibitory effects on specific enzymes or receptors. Its heterocyclic structure suggests applications in enzyme inhibition or as a ligand in biochemical assays.
Medicine
In medicine, this compound could be explored for its therapeutic potential in treating diseases where pyrazolopyrimidines show activity, such as cancer or inflammatory diseases.
Industry
Industrial applications might include its use as an intermediate in the synthesis of agrochemicals, dyes, or specialized materials, where its unique chemical properties are advantageous.
Mechanism of Action
The compound's mechanism of action generally involves interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can trigger or inhibit biological pathways, leading to the observed effects. Detailed studies would elucidate the exact binding sites and conformational changes induced upon binding.
Comparison with Similar Compounds
Similar Compounds
N-{2-[6-(methylsulfanyl)-4-(ethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(furan-2-yl)acetamide
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(benzothiophen-2-yl)acetamide
Uniqueness
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide stands out due to its specific combination of pyrazolopyrimidine and thiophene moieties, enhancing its potential for diverse interactions with biological targets, and offering a unique chemical reactivity profile for further modifications.
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6OS2/c1-3-6-19-15-13-11-20-23(16(13)22-17(21-15)25-2)8-7-18-14(24)10-12-5-4-9-26-12/h4-5,9,11H,3,6-8,10H2,1-2H3,(H,18,24)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVARZAYBPIFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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